6-fluoro-5-methyl-1H-indole
Overview
Description
6-fluoro-5-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom and a methyl group on the indole ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Mechanism of Action
Target of Action
6-Fluoro-5-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The presence of a fluorine atom in the 6-position of the indole ring could potentially influence the compound’s reactivity and binding affinity .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could influence multiple pathways . For instance, some indole derivatives have been shown to inhibit the activity of certain enzymes, potentially disrupting the associated biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom and a methyl group on the indole ring could potentially influence these properties .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound, like that of many other compounds, could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature . .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 6-fluoro-5-methyl-1H-indole, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
The application of indole derivatives, including this compound, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . They play a main role in influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-5-methyl-1H-indole typically involves the fluorination of indole derivatives. One common method is the nitration of indoline followed by reduction and cyclization to form the indole ring . The reaction conditions often include the use of strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-5-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.
Oxidation: Oxidized products may include indole-2-carboxylic acids.
Reduction: Reduced products include various hydrogenated indole derivatives.
Scientific Research Applications
6-fluoro-5-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoroindole
- 5-methylindole
- 6-fluoro-2-methylindole
Comparison
6-fluoro-5-methyl-1H-indole is unique due to the simultaneous presence of both a fluorine atom and a methyl group on the indole ring. This combination enhances its chemical stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-fluoro-5-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYGQSMHKSQCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379127 | |
Record name | 6-fluoro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-95-0 | |
Record name | 6-fluoro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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